molecular formula C12H11NO3S B13662719 Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B13662719
M. Wt: 249.29 g/mol
InChI Key: HYWDTMXXONQOOS-UHFFFAOYSA-N
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Description

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H11NO3S . It features a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . This specific structure combines the thiazole core with a 4-methoxyphenyl substituent and a methyl ester functional group, making it a valuable intermediate for chemical synthesis and drug discovery research. Thiazole derivatives are extensively investigated for their broad biological activities, which can include antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer effects . The thiazole motif is a key structural component in several FDA-approved drugs . As a building block, this compound can be used to generate libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its ester group, in particular, offers a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or transformation into other derivatives like amides. While specific mechanistic studies on this exact compound are not extensively reported in the searched literature, research on highly similar analogs demonstrates their potential. For instance, related (4-methoxyphenyl)thiazole-carboxylate structures have been characterized using techniques like X-ray crystallography and DFT calculations to understand their molecular geometry and reactive sites . Furthermore, other compounds sharing the 2-(4-methoxyphenyl)thiazole pharmacophore have been identified as potent and selective activators of potassium channels like KCNQ1, highlighting the potential of this chemical class in developing tools for cardiovascular and neurological research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3

InChI Key

HYWDTMXXONQOOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones (or α-haloesters) with thioamides or thioureas. The 4-methoxyphenyl substituent is introduced through the corresponding substituted α-haloketone or α-haloester precursor.

Method 1: Hantzsch Reaction Using 4-Methoxyphenylcarbothioamide and Methyl 2-Chloro-3-oxobutanoate

This method is an adaptation of the classical Hantzsch thiazole synthesis, where the key step is the condensation of a substituted carbothioamide with an α-haloester.

Procedure:

  • Reagents: 4-Methoxyphenylcarbothioamide and methyl 2-chloro-3-oxobutanoate.
  • Solvent: Absolute ethanol.
  • Conditions: Reflux for 4–6 hours.
  • Work-up: After completion, the reaction mixture is cooled, poured into cold water, neutralized with sodium bicarbonate solution, and the precipitated product is filtered and recrystallized.

Reaction Scheme:

$$
\text{4-Methoxyphenylcarbothioamide} + \text{Methyl 2-chloro-3-oxobutanoate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
$$

Notes:

  • The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloester, followed by cyclization to form the thiazole ring.
  • Purification is typically achieved by recrystallization from ethanol or ethanol-water mixtures.

Method 2: Cyclization from 4-Methoxyphenyl Thiobenzamide and α-Haloester

An alternative approach involves the synthesis of 4-methoxyphenyl thiobenzamide followed by cyclization with methyl 2-chloro-3-oxobutanoate.

Key Steps:

  • Preparation of 4-methoxyphenyl thiobenzamide via reaction of 4-methoxyaniline with carbon disulfide and subsequent amide formation.
  • Cyclization with methyl 2-chloro-3-oxobutanoate under reflux in ethanol.

Analytical Characterization and Research Results

The synthesized this compound is characterized by:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Yield References
Alkaline hydrolysisNaOH (1M), H₂O/EtOH, reflux2-(4-Methoxyphenyl)thiazole-4-carboxylic acid85–92%
Acidic hydrolysisHCl (6M), reflux, 8h2-(4-Methoxyphenyl)thiazole-4-carboxylic acid78%

Mechanistic studies indicate that alkaline hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate . The methoxy group stabilizes the aromatic ring electronically, preventing side reactions during hydrolysis .

Substitution Reactions at the Thiazole Ring

The electron-deficient C-5 position of the thiazole ring is susceptible to nucleophilic substitution.

Reagents Conditions Product Key Observations References
Sodium hydride, TosMICDMF, 0°C → rt, 2h2-(Methylthio)-N-phenylthiazole-5-carboxamideRegioselective substitution at C-5
Ammonia (NH₃), Cu catalystEtOH, 80°C, 12h4-Amino-2-(4-methoxyphenyl)thiazole-5-carboxylateSteric hindrance limits reactivity

The reaction with TosMIC (toluenesulfonylmethyl isocyanide) in DMF involves deprotonation by NaH, generating a thiolate intermediate that undergoes cyclization . Substitution at C-5 is favored due to the electron-withdrawing effect of the ester group .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong reducing agents.

Reagents Conditions Product Yield References
LiAlH₄Dry THF, 0°C → reflux, 4h2-(4-Methoxyphenyl)thiazole-4-methanol68%
DIBAL-HToluene, −78°C, 2h2-(4-Methoxyphenyl)thiazole-4-methanol72%

LiAlH₄ reduces the ester to a primary alcohol via a two-step mechanism: initial hydride attack at the carbonyl carbon, followed by alkoxide elimination . Over-reduction of the thiazole ring is not observed due to its aromatic stability .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

Reagents Conditions Product Yield References
HNO₃/H₂SO₄0°C, 1h2-(4-Methoxy-3-nitrophenyl)thiazole-4-carboxylate60%
Br₂, FeBr₃CHCl₃, rt, 3h2-(4-Methoxy-3-bromophenyl)thiazole-4-carboxylate55%

The methoxy group activates the aromatic ring, favoring nitration and bromination at the ortho/para positions. Steric hindrance from the thiazole ring limits para substitution, leading to mixed regioisomers .

Oxidative Demethylation

The methoxy group undergoes oxidative cleavage under strong acidic or oxidative conditions.

Reagents Conditions Product Yield References
BBr₃CH₂Cl₂, −78°C → rt, 6h2-(4-Hydroxyphenyl)thiazole-4-carboxylate82%
H₂O₂, H₂SO₄Acetic acid, 60°C, 8h2-(4-Hydroxyphenyl)thiazole-4-carboxylate75%

BBr₃ selectively cleaves the methyl ether via the formation of a borate intermediate, yielding a phenolic hydroxyl group . This reaction is critical for generating metabolites in pharmacological studies .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed cross-coupling reactions.

Reagents Conditions Product Yield References
Pd(OAc)₂, PPh₃DMF/H₂O, 100°C, 12h2-(4-Methoxybiphenyl)thiazole-4-carboxylate65%
CuI, Et₃NDMF, microwave, 150°C, 30min2-(4-Methoxyphenylethynyl)thiazole-4-carboxylate58%

Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl systems, while Sonogashira coupling forms carbon-carbon triple bonds . The thiazole ring remains intact under these conditions.

Cyclization Reactions

The ester group participates in intramolecular cyclization to form fused heterocycles.

Reagents Conditions Product Yield References
PPA (Polyphosphoric acid)120°C, 4hThiazolo[4,5-c]quinolin-4-one45%
POCl₃Reflux, 6h4-Chlorothiazolo[5,4-b]pyridine50%

Cyclization occurs via activation of the carbonyl group, facilitating nucleophilic attack by adjacent nitrogen or sulfur atoms . These reactions expand the compound’s utility in synthesizing polycyclic systems.

Scientific Research Applications

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a chemical compound with a thiazole ring structure fused with a methoxy-substituted phenyl group. It has a molecular weight of approximately 264.3 g/mol. Research indicates that this compound has applications in pharmaceuticals and agriculture.

Applications

This compound is particularly useful in pharmaceuticals and agriculture. It can also be used to synthesize derivatives with enhanced biological activity or altered pharmacokinetic properties.

Pharmaceuticals

  • Its potential antimicrobial and anticancer properties make it a candidate for drug development. Researchers have utilized related compounds in developing anti-inflammatory and antimicrobial drugs .
  • Phenylthiazole derivatives have served as templates for creating antiviral agents that target flaviviruses .
  • Modifications of thiazole compounds have led to the discovery of agents with improved antiproliferative activity against melanoma and prostate cancer cells . These compounds exert their anticancer activity by inhibiting tubulin polymerization .

Agricultural Chemistry

  • It can be used to formulate agrochemicals, which may contribute to effective pesticides and herbicides for crop protection .

Material Science

  • Related compounds are explored for their potential in creating advanced materials like polymers and coatings, which can enhance durability and resistance to environmental factors .

Biological Research

  • It may be used to study its biological activities, including its effects on cellular processes, potentially leading to new insights in cancer research .

Analytical Chemistry

  • Related compounds are employed as standards in analytical methods, aiding in the accurate quantification of related compounds in various samples and ensuring quality control in manufacturing .

Mechanism of Action

The mechanism of action of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Selected Thiazole Derivatives
Compound Name Substituent at Position 2 Substituent at Position 4 Key Synthesis Method
Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate 4-Methoxyphenyl Methyl ester Pd(II)-catalyzed coupling
Methyl 2-amino-5-benzylthiazole-4-carboxylate Amino, 5-benzyl Methyl ester TLM scaffold modification
Methyl 2-(4-pyridinyl)thiazole-5-carboxamide 4-Pyridinyl Carboxamide Nitrile coupling and hydrolysis
Ethyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate 4-Methoxyphenyl Ethyl ester Esterification of carboxylic acid
GK470 (Methyl 2-(4-octylphenoxy-acetyl)thiazole-4-carboxylate) 4-Octylphenoxy-acetyl Methyl ester Lawesson reagent-mediated synthesis

Key Observations :

  • Ester vs.
  • Substituent Effects: The 4-methoxyphenyl group provides moderate hydrophobicity, while bulkier groups like 4-octylphenoxy-acetyl (GK470) increase lipophilicity, enhancing membrane permeability .
  • Synthetic Flexibility : Pd(II)-catalyzed coupling () and Lawesson reagent-mediated thiazole formation () are versatile methods for introducing diverse substituents.

Key Observations :

  • Antimicrobial Activity: The 5-benzyl substituent in methyl 2-amino-5-benzylthiazole-4-carboxylate confers potent anti-tubercular activity, whereas the 4-methoxyphenyl group in the target compound shows weaker antimicrobial effects .
  • Enzyme Inhibition: GK470’s 4-octylphenoxy-acetyl group enhances GIVA cPLA2 inhibition 27-fold compared to the target compound, highlighting the role of lipophilic substituents in enzyme binding .
  • Anticancer Potential: Trimethoxyphenyl-substituted analogs () exhibit higher cytotoxicity, likely due to enhanced DNA intercalation or tubulin binding.

Physicochemical Properties

Table 3: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (LogP) Stability
This compound Not reported ~2.5 (estimated) Stable in organic solvents
Ethyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate Not reported ~3.0 Hydrolyzes slowly in aqueous media
2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide 157–158 ~1.8 Stable under physiological conditions

Key Observations :

  • Ester vs. Ethyl Ester : The ethyl ester derivative () has higher LogP, suggesting slower metabolic hydrolysis compared to the methyl ester.
  • Stability : Carboxamide derivatives () exhibit superior stability, making them suitable for in vivo applications.

Biological Activity

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : Approximately 264.3 g/mol
  • Structural Features : The compound features a thiazole ring fused with a methoxy-substituted phenyl group, which plays a crucial role in its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The thiazole ring can interact with various enzymes, potentially inhibiting those involved in cancer cell proliferation or inflammation.
  • DNA Interaction : It has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains .

Biological Activities

The compound has been studied for various biological activities, including:

  • Antitumor Activity : this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC50_{50} values as low as 1.61 µg/mL against specific cancer types, indicating potent antitumor activity .
  • Anticonvulsant Properties : Some derivatives of thiazoles have demonstrated anticonvulsant effects, suggesting that modifications to the thiazole structure can enhance this activity .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against several bacterial strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the biological activity of this compound is significantly influenced by:

  • Substituents on the Thiazole Ring : Modifications can enhance binding affinity to target enzymes or receptors.
  • Position of the Methoxy Group : The presence of an electron-donating methoxy group at the para position on the phenyl ring increases biological activity by improving solubility and interaction with biological targets.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound across multiple cancer cell lines. Results indicated a significant reduction in cell viability with IC50_{50} values below that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, this compound was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

Summary Table of Biological Activities

Activity Type IC50/Effectiveness Notes
AntitumorIC50 = 1.61 µg/mLEffective against various cancer cell lines
AnticonvulsantVariableModifications enhance efficacy
AntimicrobialMIC = 6.25 - 12.5 µg/mLEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate, and how are they validated?

  • Methodology : A common approach involves Pd(II)-catalyzed homocoupling of thiazole-4-carboxylate precursors, as demonstrated in the synthesis of symmetrical bisthiazoles (Scheme 19, ). Esterification of the corresponding carboxylic acid (e.g., using methanol and acid catalysis) is also viable. Validation includes HPLC purity analysis (>95%), HRMS for molecular weight confirmation (e.g., [M+H]+ calibration), and NMR for structural elucidation .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₂H₁₁NO₃S) and NMR (¹H/¹³C) to verify substituent positions. For crystalline samples, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural data .

Q. What are the critical solubility and stability parameters for handling this compound in vitro?

  • Methodology : Solubility profiles in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) can be derived from reagent catalogs (e.g., Kanto Chemical’s data on related thiazoles) . Stability under varying pH and temperature should be assessed via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed cross-coupling reactions to synthesize novel thiazole derivatives?

  • Methodology : Screen Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to enhance coupling efficiency. Reaction conditions (40–80°C, inert atmosphere) and solvent polarity (DMF vs. THF) significantly impact yields. Monitor progress via TLC/LC-MS and purify products using column chromatography or preparative HPLC .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antiviral effects)?

  • Methodology : Conduct dose-response assays across multiple cell lines to assess specificity. Compare purity levels (e.g., ≥95% vs. lower grades) and validate bioactivity via orthogonal methods (e.g., Western blotting for target protein inhibition alongside cytotoxicity assays). Reference standardized protocols from antiviral studies in .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodology : Synthesize derivatives via substitutions at the 4-methoxyphenyl or thiazole-4-carboxylate groups. Evaluate changes in bioactivity using in silico docking (e.g., binding to tyrosine kinases) paired with in vitro IC₅₀ determination. Prioritize derivatives with enhanced logP values for better membrane permeability .

Q. What analytical techniques are suitable for characterizing degradation products under stressed conditions?

  • Methodology : Subject the compound to oxidative (H₂O₂), thermal (60°C), and photolytic stress. Analyze degradation products via LC-MS/MS and HRMS to identify fragmentation pathways. Compare results with stability data from related esters in .

Methodological Considerations

  • Contradictory Data : Address discrepancies in bioactivity by standardizing assay protocols (e.g., cell passage number, serum concentration) .
  • Safety : Follow GHS guidelines for handling acute toxicity risks (Category 4 for oral/dermal exposure) .

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